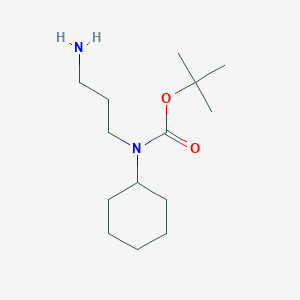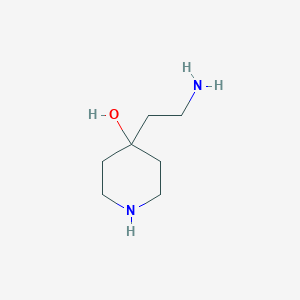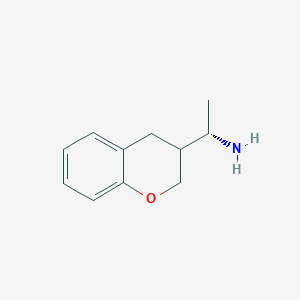
6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine is a synthetic organic compound with the molecular formula C10H8BrClFN3 and a molecular weight of 304.55 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a quinoline ring, along with a methyl group on the nitrogen atom at position 4. It is primarily used for research purposes in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine typically involves multi-step organic reactions. One common approach includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable quinoline derivative.
Methylation: The methyl group is introduced at the nitrogen atom at position 4 through methylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- 6-Bromo-4-chloro-7-methylquinoline
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- 4-Methylquinoline
Uniqueness
6-Bromo-5-chloro-8-fluoro-N4-methylquinoline-3,4-diamine is unique due to the specific combination of halogen atoms and the methyl group on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
属性
分子式 |
C10H8BrClFN3 |
|---|---|
分子量 |
304.54 g/mol |
IUPAC 名称 |
6-bromo-5-chloro-8-fluoro-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H8BrClFN3/c1-15-10-6(14)3-16-9-5(13)2-4(11)8(12)7(9)10/h2-3H,14H2,1H3,(H,15,16) |
InChI 键 |
ZBADIFHDMXUNDM-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C2C(=C(C=C(C2=NC=C1N)F)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13171801.png)
![N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13171812.png)
![6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13171827.png)

![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13171861.png)
![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)
![({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)

![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)





